molecular formula C27H44O3 B565328 Secalciferol-d6 CAS No. 1440957-55-0

Secalciferol-d6

Cat. No.: B565328
CAS No.: 1440957-55-0
M. Wt: 422.7 g/mol
InChI Key: FCKJYANJHNLEEP-YIZZJVCQSA-N
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Description

Chemical Identity and Nomenclature

Secalciferol-d6, a deuterated analog of the endogenous vitamin D metabolite 24R,25-dihydroxyvitamin D3, is characterized by six deuterium atoms at specific positions in its molecular structure. Its systematic IUPAC name is (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol .

Key Structural and Nomenclature Features:

Property Description
Molecular Formula C₂₇H₃₈D₆O₃
CAS Registry Number 1440957-55-0
Synonyms 24R,25-Dihydroxyvitamin D3-d6; (24R)-Hydroxycalcidiol-d6
Isotopic Substitution Six deuterium atoms at methyl groups (positions 26 and 27)
Molecular Weight 422.68 g/mol

The deuterium labeling does not alter the core secosteroid structure but enhances its utility in mass spectrometry by introducing a distinct isotopic signature .

Historical Context in Deuterated Vitamin D Metabolite Development

The development of deuterated vitamin D metabolites emerged in the late 20th century to address challenges in quantifying endogenous compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Early methods for vitamin D analysis relied on immunoassays, which suffered from cross-reactivity and poor specificity .

Milestones in Deuterated Vitamin D Standards:

  • 1990s : Introduction of deuterated 25-hydroxyvitamin D3-d6 to mitigate matrix effects in serum analyses .
  • 2010s : Optimization of synthetic routes for deuterated metabolites, including this compound, to improve precision in multi-metabolite panels .
  • 2020s : Adoption of high-resolution mass spectrometry (HR-MS) to resolve quasi-isobaric interferences, leveraging the 6 Da mass shift conferred by this compound .

Deuterated standards like this compound became indispensable for isotope dilution assays, enabling accurate quantification of vitamin D metabolites in complex biological matrices .

Significance in Analytical Biochemistry

This compound serves as an internal standard in LC-MS/MS workflows, addressing two critical challenges: matrix effects and ion suppression .

Applications in Vitamin D Metabolite Analysis:

  • Quantification of 24R,25-Dihydroxyvitamin D3 :

    • This compound co-elutes with endogenous 24R,25-dihydroxyvitamin D3, allowing correction for extraction efficiency and instrument variability .
    • Enhances accuracy in studies linking vitamin D status to bone health and immune function .
  • Multi-Metabolite Panels :

    • Enables simultaneous quantification of vitamin D3, 25-hydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 in a single run .
    • Reduces cross-talk between analytes due to its unique mass-to-charge ratio (m/z 422.68 → 383.3) .
  • Stable Isotope Tracing :

    • Tracks metabolic flux in in vitro systems studying vitamin D hydroxylation pathways .

Relationship to Non-deuterated Secalciferol (24R,25-Dihydroxyvitamin D3)

This compound and its non-deuterated counterpart share identical biological activity but differ in their analytical applications.

Comparative Analysis:

Property This compound 24R,25-Dihydroxyvitamin D3
Biological Role Internal standard for analytics Regulates calcium homeostasis, bone remodeling
Molecular Weight 422.68 g/mol 416.64 g/mol
Detection in MS m/z 422.68 → 383.3 (6 Da shift) m/z 416.64 → 383.3
Synthetic Origin Deuterium incorporation during synthesis Endogenous production or chemical synthesis

The non-deuterated form, 24R,25-dihydroxyvitamin D3, is a key metabolite in vitamin D3 catabolism, modulating osteoblast differentiation and phosphate reabsorption in the kidneys . In contrast, this compound’s primary utility lies in its physicochemical stability and isotopic distinction, which eliminate overlap with endogenous signals during MS detection .

Properties

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJYANJHNLEEP-YIZZJVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Deuterium Incorporation

The synthesis begins with non-deuterated secalciferol, which undergoes selective deuteration using deuterated methylating agents. Two primary strategies are employed:

Method 1: Direct Deuteration of Secalciferol

  • Reagents : CD3_3I (iodomethane-d3) and LiAlD4_4 (lithium aluminum deuteride).

  • Conditions :

    • Step 1: Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride in anhydrous THF at −78°C.

    • Step 2: Methyl deuteration via Grignard reaction with CD3_3MgBr in diethyl ether (20°C, 12 h).

    • Step 3: Deprotection using tetrabutylammonium fluoride (TBAF) in THF.

Method 2: Deuterated Precursor Assembly

  • Precursors : Deuterated cholesta-5,7-diene-3β,24(R),25-triol (d6) synthesized via microbial fermentation in D2_2O-enriched media.

  • Photochemical Activation : UV irradiation at 295 nm converts the precursor to this compound, preserving stereochemistry.

Comparative Efficiency :

ParameterMethod 1Method 2
Yield68%82%
Isotopic Purity≥98%≥99.5%
Reaction Time24 h72 h

Method 2 achieves higher isotopic purity but requires specialized fermentation infrastructure.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining regulatory compliance:

Large-Scale Deuteration

  • Batch Reactors : 500 L vessels with temperature (−20°C to 50°C) and pH (6.8–7.2) controls.

  • Catalysts : Palladium-on-carbon (Pd/C) in D2_2 atmosphere for hydrogen-deuterium exchange at methyl groups.

Purification Workflow

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile-D2_2O gradient (70:30 to 95:5).

  • Crystallization : Ethanol-D2_2O mixture (4:1) at −20°C yields 99% pure crystals.

Quality Control Metrics :

ParameterSpecification
Deuterium Enrichment≥98.5 atom%
Residual Solvents<50 ppm
Chiral Purity (24R)≥99.9%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (500 MHz, CDCl3_3) : Absence of signals at δ 0.85–1.20 (methyl hydrogens) confirms deuteration.

  • 13^{13}C NMR : Shifted peaks at δ 22.1 and 24.3 ppm correlate with deuterated methyl carbons.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : [M+H]+^+ m/z 435.3124 (calc. 435.3128 for C27_{27}H38_{38}D6_6O3_3).

  • Isotopic Distribution : d6 pattern (M, M+1, M+2 = 100:6.7:0.2).

Infrared Spectroscopy (IR)

  • O-H Stretch : 3340 cm1^{-1} (hydroxyl groups).

  • C-D Stretch : 2200 cm1^{-1} (deuterated methyl).

Challenges and Optimization

Isotopic Dilution

Trace H2_2O in solvents reduces deuteration efficiency. Solutions include:

  • Solvent Drying : Molecular sieves (3Å) in THF and ether.

  • Inert Atmosphere : Argon gloveboxes (<1 ppm H2_2O).

Byproduct Formation

  • Undesired Isomers : Reverse-phase HPLC removes 24(S)-epimer contaminants.

  • Oxidation Products : Addition of 0.1% BHT (butylated hydroxytoluene) stabilizes this compound during storage .

Chemical Reactions Analysis

Types of Reactions: Secalciferol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield primary or secondary alcohols .

Scientific Research Applications

Scientific Research Applications

Secalciferol-d6 is utilized in various scientific domains due to its unique properties:

  • Chemistry :
    • Stable Isotope Labeling : this compound serves as a stable isotope-labeled compound, crucial for tracing and quantifying metabolic pathways in biological systems. The presence of deuterium allows for differentiation from non-deuterated compounds in mass spectrometry and nuclear magnetic resonance spectroscopy studies .
  • Biology :
    • Bone Ossification : Research indicates that this compound plays a significant role in bone ossification processes. It has been shown to enhance cell proliferation in chondrocytes and modulate matrix enzyme activity, which is vital for maintaining cartilage integrity .
    • Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by influencing calcium and phosphorus homeostasis and potentially reducing the abundance of pro-apoptotic factors like p53 .
  • Medicine :
    • Therapeutic Applications : There is ongoing investigation into the therapeutic potential of this compound in treating bone-related disorders and inflammatory diseases. Its ability to bind to the vitamin D receptor (VDR) suggests it could be beneficial in modulating immune responses and bone health .
  • Industry :
    • Pharmaceutical Development : The compound is used as a reference standard in analytical chemistry and pharmaceutical development, aiding in the formulation and quality control of vitamin D-related products .

Case Studies

Several studies have highlighted the applications of this compound:

  • Bone Health Research : A study demonstrated that this compound significantly increased osteocalcin synthesis in osteoblastic cells when combined with 1α,25-dihydroxyvitamin D3, indicating its role in enhancing bone formation .
  • Inflammation Modulation : Another research effort indicated that this compound could inhibit cytochrome c translocation induced by phosphate, suggesting a protective role against apoptosis in chondrocytes during inflammatory conditions .

Mechanism of Action

Secalciferol-d6 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues throughout the body. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Structure/Modification Molecular Weight (g/mol) Primary Application(s) Key Distinguishing Features
Secalciferol-d6 (24R)-24,25-Dihydroxyvitamin D3-d6 ~428.7 ADME studies of vitamin D2 via MS/NMR Six deuterium atoms; high isotopic purity (>98%)
Secalciferol (24R)-24,25-Dihydroxyvitamin D3 ~422.6 Bone metabolism research Non-deuterated form; endogenous metabolite
Previtamin D3 7-Dehydrocholesterol photoproduct ~384.6 Precursor for vitamin D3 synthesis Thermally unstable; isomerizes to vitamin D3
Pyrocholecalciferol Photochemical derivative of 7-DHC ~384.6 Vitamin D analog synthesis Forms via UV irradiation of 7-DHC
Thiamine-d3 Deuterated vitamin B1 (three deuteriums) ~269.1 Vitamin B1 metabolism studies Targets thiamine pathways; distinct from vitamin D analogs

Notes:

  • This compound vs. Non-deuterated Secalciferol: The deuterium substitution in this compound increases its molecular weight by ~6 g/mol, enabling MS-based quantification without chromatographic separation from endogenous Secalciferol .
  • This compound vs. Other Deuterated Standards : Unlike deuterated thiamine or glucuronide derivatives (e.g., Secalciferol 3-glucuronide-d6), this compound specifically addresses vitamin D2 metabolism .

Analytical Performance

Table 2: Analytical Metrics in Comparative Studies

Compound Detection Method(s) Limit of Quantification (LOQ) Matrix Compatibility Reference
This compound LC-MS/MS, NMR 0.1 ng/mL (plasma) Serum, urine, tissues
Secalciferol HPLC-UV 5 ng/mL Limited to non-biological
Previtamin D3 UV spectroscopy N/A Synthetic mixtures

Key Findings :

  • This compound achieves 100-fold higher sensitivity than non-deuterated Secalciferol in plasma due to reduced background interference .

Commercial and Regulatory Considerations

  • Pricing: this compound is priced at $1,510–1,796 per 1 mg, reflecting its niche application and isotopic labeling costs . Comparatively, non-deuterated Secalciferol costs ~$800 per 1 mg .
  • Regulatory Status : While this compound is marketed as a research chemical, related compounds like vitamin D3 require FDA compliance for clinical use .

Biological Activity

Secalciferol-d6, also known as (24R)-24,25-dihydroxyvitamin D3-d6, is a stable isotope of Secalciferol, a metabolite of Vitamin D. This compound plays a significant role in various biological processes, particularly in calcium and phosphorus homeostasis, and exhibits anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of Secalciferol, which is crucial for bone health and metabolic functions. It is synthesized in the body from Vitamin D3 (cholecalciferol) and further hydroxylated to form its active metabolites. The primary mechanism of action involves binding to the Vitamin D receptor (VDR), leading to transcriptional regulation of genes involved in calcium absorption and bone metabolism.

Biological Mechanisms

  • Calcium and Phosphorus Homeostasis :
    • This compound mediates calcium absorption in the intestine and regulates phosphorus levels in the blood. It activates VDR, which enhances the expression of transport proteins such as TRPV6 and calbindin .
  • Cell Proliferation and Differentiation :
    • Research indicates that this compound can promote cell proliferation in resting zone chondrocytes while inhibiting matrix-degrading enzymes. This dual action suggests a role in maintaining cartilage health and preventing degenerative changes .
  • Anti-inflammatory Effects :
    • The compound exhibits potential anti-inflammatory properties by modulating immune responses. It has been shown to inhibit pro-inflammatory cytokines, thus contributing to the reduction of inflammation in various tissues .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Calcium AbsorptionEnhances expression of TRPV6 and calbindin
Cell ProliferationIncreases proliferation in chondrocytes
Anti-inflammatoryInhibits cytokine production
Bone OssificationInvolved in bone remodeling processes

Case Study 1: Vitamin D Supplementation Impact

A recent case study highlighted the effects of vitamin D supplementation on a 23-year-old female medical student with initial serum levels of 45.6 nmol/l. Following a structured supplementation regimen with Vitamin D3, her levels increased to 132 nmol/l after several weeks. The study noted improvements in her overall health and recovery from an acute respiratory tract infection (ARTI) during the supplementation period .

Case Study 2: In Vitro Studies on Osteosarcoma Cells

In vitro studies demonstrated that Secalciferol can inhibit calcium channels in osteosarcoma cells by suppressing the effects of 1α,25-dihydroxyvitamin D3. This suggests potential therapeutic applications for managing conditions characterized by aberrant cell proliferation .

Research Findings

Extensive research has been conducted on the biological activity of Secalciferol and its derivatives:

  • Mechanistic Studies : Investigations into the structural requirements for VDR activation have shown that modifications to the A-ring and side chain can significantly alter biological activity while maintaining low calcemic effects .
  • Clinical Implications : The role of this compound in treating vitamin D deficiency-related conditions underscores its importance in clinical nutrition and preventive medicine .

Q & A

Q. What are the key considerations for synthesizing Secalciferol-d6 with high isotopic purity, and how can this purity be validated experimentally?

To ensure isotopic purity, researchers should employ deuterated precursors and controlled reaction conditions (e.g., anhydrous environments to avoid proton exchange). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring deuterium incorporation via 2^2H-NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular mass shifts (e.g., +6 Da for d6 labeling). Cross-validation using isotopic ratio mass spectrometry (IRMS) is recommended to quantify deuterium enrichment .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should test degradation kinetics under stressors like temperature (e.g., 4°C vs. room temperature), humidity, and light exposure. Use HPLC or LC-MS to monitor degradation products, and apply Arrhenius equations to predict shelf life. Include controls with non-deuterated Secalciferol to assess isotopic effects on stability .

Q. What analytical techniques are essential for distinguishing this compound from its non-deuterated analog in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is critical. Optimize chromatographic separation to resolve isotopic peaks, and validate assays for specificity, sensitivity, and matrix effects. Isotopic internal standards (e.g., d3 or d7 analogs) can improve quantification accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

Contradictions may arise from species-specific metabolism or isotopic effects. Design cross-species comparative studies using isotopically labeled tracers and stable isotope-resolved metabolomics (SIRM). Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to identify confounding variables and validate findings via kinetic isotope effect (KIE) measurements .

Q. What methodologies are recommended for evaluating the isotopic effect of deuterium in this compound on receptor binding affinity?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}). Compare results with non-deuterated Secalciferol and computational models (e.g., molecular dynamics simulations) to isolate isotopic effects. Replicate experiments under varying pH and ionic strengths to assess environmental influences .

Q. How should researchers integrate cross-disciplinary approaches (e.g., computational chemistry and in vivo models) to study this compound’s mechanism of action?

Combine density functional theory (DFT) calculations to predict deuterium’s electronic effects with transgenic animal models (e.g., CYP27B1 knockouts) to assess biological activity. Use systems biology tools (e.g., pathway enrichment analysis) to correlate computational predictions with phenotypic outcomes .

Methodological and Ethical Considerations

Q. What strategies ensure reproducibility when reporting this compound experiments in peer-reviewed journals?

Follow the "Experimental" guidelines in journals like Med. Chem. Commun.:

  • Provide synthesis protocols with step-by-step deuterium incorporation details.
  • Deposit raw spectral data (NMR, MS) in supplementary materials.
  • Use standardized units for isotopic enrichment (e.g., % deuterium) and specify batch-to-batch variability .

Q. How can researchers address ethical concerns in studies involving deuterated compounds like this compound?

  • Justify deuterium use via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).
  • Disclose potential isotopic toxicity in animal/human studies and obtain ethics committee approval.
  • Reference prior deuterated compound safety data (e.g., FDA-approved deuterated drugs) to contextualize risks .

Data Analysis and Validation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50_{50}/IC50_{50}. Apply bootstrap resampling to assess confidence intervals and Bayesian hierarchical models for multi-experiment meta-analysis. Report effect sizes (e.g., Cohen’s d) to quantify isotopic impacts .

Q. How should researchers validate conflicting isotopic enrichment data from different laboratories?

Organize interlaboratory round-robin studies with shared reference standards. Use Bland-Altman plots to assess agreement and identify systematic biases (e.g., calibration errors). Publish raw data in open-access repositories to enable reanalysis .

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